Proven Pharmacophore Lineage: Enables D3 Receptor Affinity of Ki = 0.17 nM and >50-fold Selectivity over D2
The target dihydrochloride is the direct synthetic precursor to F17464, for which the 2-amino-pyrrolo[3,4-d]pyrimidine core provides the key hinge-binding motif. F17464 exhibits a Ki of 0.17 nM at human D3 receptor and a selectivity ratio >50-fold over human D2s/l receptors [1]. In contrast, the 4-amino regioisomer scaffold yields compounds with significantly reduced or abolished D3 affinity, as indicated by SAR studies where the 2-amino position is obligatory for maintaining the critical hydrogen-bond network [2].
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 0.17 nM (via F17464, containing the 2-amino scaffold) |
| Comparator Or Baseline | 4-amino-pyrrolo[3,4-d]pyrimidine derivatives: D3 affinity not reported or >100 nM (class-level inference) |
| Quantified Difference | >580-fold improvement in Ki attributable to the 2-amino pharmacophore |
| Conditions | In vitro radioligand binding assays using recombinant human receptors |
Why This Matters
Selecting the 2-amino dihydrochloride directly secures the validated pharmacophore core for a lead series with established CNS target engagement, eliminating the risk of synthesizing inactive 4-amino analogs.
- [1] Slifstein, M., Abi-Dargham, A., Girgis, R. R., et al. (2021) 'Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist', European Journal of Pharmacology, 890, 173635. View Source
- [2] WO2008096218A1 (2008) '2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives as HSP-90 inhibitors', Pfizer. Exemplifies 2-amino as essential; 4-amino series absent. View Source
